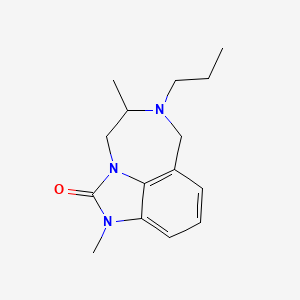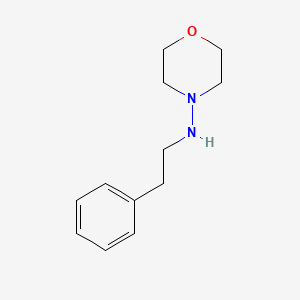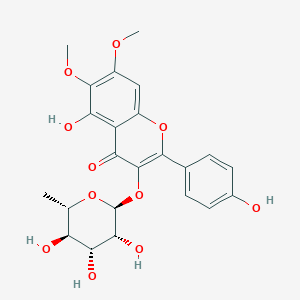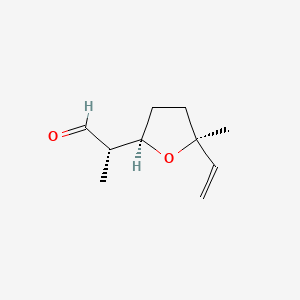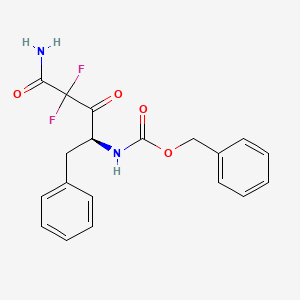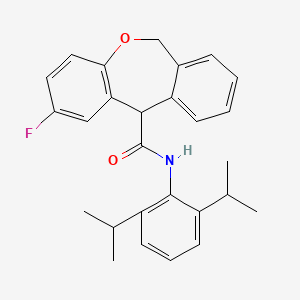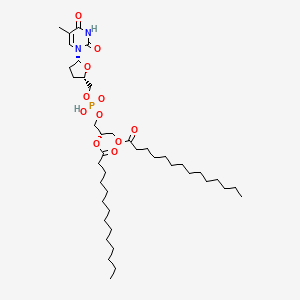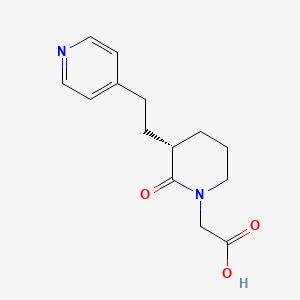
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- is a complex organic compound that features a piperidine ring, a pyridine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3S)-: A stereoisomer with similar structural features but different spatial arrangement.
2-Oxo-3-(2-(3-pyridinyl)ethyl)-1-piperidineacetic acid: A compound with a pyridine ring at a different position.
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidinepropanoic acid: A compound with an extended carbon chain.
Uniqueness
The uniqueness of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- lies in its specific structural configuration, which can influence its reactivity and interactions with biological targets
Propiedades
Número CAS |
172649-75-1 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
2-[(3R)-2-oxo-3-(2-pyridin-4-ylethyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)10-16-9-1-2-12(14(16)19)4-3-11-5-7-15-8-6-11/h5-8,12H,1-4,9-10H2,(H,17,18)/t12-/m0/s1 |
Clave InChI |
XDJQLJZNNOKIIU-LBPRGKRZSA-N |
SMILES isomérico |
C1C[C@H](C(=O)N(C1)CC(=O)O)CCC2=CC=NC=C2 |
SMILES canónico |
C1CC(C(=O)N(C1)CC(=O)O)CCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


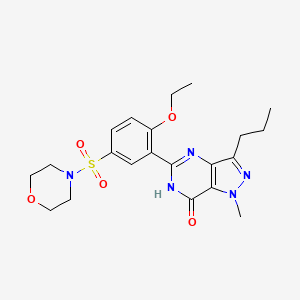
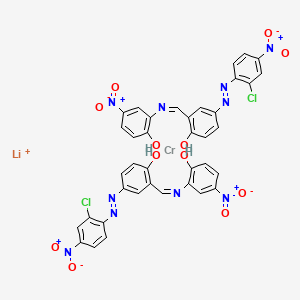

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
